(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
(5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a brominated furan moiety linked to a sulfonated azetidine ring. This compound’s unique structure positions it as a candidate for pharmaceutical or materials science applications, particularly due to the azetidine ring’s conformational rigidity and the sulfonyl group’s role in molecular interactions .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO4S/c15-13-6-5-12(21-13)14(18)17-7-11(8-17)22(19,20)10-3-1-9(16)2-4-10/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQXZVUJLCOTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and key functional groups:
- Molecular Formula : C14H12BrFNO3S
- Molecular Weight : 357.22 g/mol
- Key Functional Groups :
- Bromofuran moiety
- Sulfonamide group
- Azetidine ring
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Enzyme Inhibition : The sulfonamide group is known to interact with carbonic anhydrases and other enzymes, potentially leading to inhibition of tumor growth.
- Cell Cycle Modulation : Similar compounds have shown effects on cell cycle progression, particularly in cancer cells.
Biological Activity and Case Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
A study focusing on compounds with similar structures demonstrated significant anticancer properties. For instance, a derivative exhibited an IC50 value of 4.64 µM against Jurkat T cells, indicating potent cytotoxicity . This suggests that this compound may also possess similar anticancer effects.
Inhibition Studies
In vitro assays have been employed to assess the inhibitory potential of related compounds on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancerous cells, making them candidates for further development as anticancer agents .
Research Findings
A summary of relevant studies is presented in the table below:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (5-Bromofuran-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exhibit significant anticancer properties. The furan ring, known for its ability to participate in electrophilic reactions, can enhance the reactivity of the compound towards biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth effectively. This suggests that this compound could be explored for its potential as an antibiotic or antifungal agent .
Synthetic Organic Chemistry
Building Block for Synthesis
This compound can serve as a versatile building block in synthetic organic chemistry. Its functional groups allow for further derivatization, enabling chemists to create more complex molecules. It can be used in the synthesis of various biologically active compounds through reactions such as nucleophilic substitutions and cross-coupling reactions .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency .
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that the compound displayed significant inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent .
Data Table: Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Notes:
- Benzofuran derivatives lack the sulfonyl group but share brominated aromatic systems, which may influence electronic properties.
Substituent Effects on Reactivity and Bioactivity
- Sulfonyl vs. Thio Groups : The target’s 4-fluorophenylsulfonyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the 3-fluorobenzylthio group in , which is more lipophilic.
- Fluorine Position : Para-fluorine (target) vs. meta-fluorine () alters electronic effects; para-substitution often improves metabolic stability in pharmaceuticals .
- Brominated Moieties : The 5-bromofuran group (target, ) increases molecular weight and may enhance halogen-bonding interactions in biological targets.
Physical Properties
Table 3: Physical Property Comparison
Notes:
- The target’s azetidine ring may lower melting points compared to piperazine derivatives due to reduced symmetry.
- LogP values estimated using fragment-based methods suggest the target is more lipophilic than imidazoline analogs .
Q & A
Q. SAR-guided optimization :
- Azetidine ring : Replace with a piperidine or pyrrolidine to reduce ring strain and oxidative metabolism .
- Sulfonyl group : Substitute 4-fluorophenyl with 3,5-difluorophenyl to improve hydrophobicity and plasma half-life .
- Bromofuran : Replace bromine with trifluoromethyl to maintain steric bulk while enhancing metabolic resistance .
How do crystallographic studies inform the compound’s mechanism of action?
X-ray co-crystallization with target proteins (e.g., carbonic anhydrase IX) reveals:
- Sulfonamide coordination : The SO₂ group chelates Zn²⁺ in catalytic sites, mimicking endogenous substrates .
- Azetidine conformation : The puckered azetidine ring induces steric clashes with non-target isoforms, explaining selectivity .
What analytical methods validate purity in scale-up synthesis, and how are by-products characterized?
- HPLC-DAD/MS : Use a C18 column (ACN/H₂O gradient) to detect impurities >0.1%. Major by-products include des-bromo analogs (retention time ~12 min) and sulfone oxidation products .
- NMR diffusion-ordered spectroscopy (DOSY) : Differentiates monomeric vs. dimeric impurities via diffusion coefficients .
Which catalytic systems improve efficiency in key coupling steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
